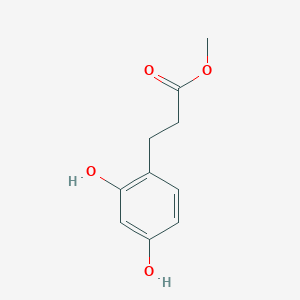

Methyl 3-(2,4-dihydroxyphenyl)propanoate

Description

Contextualization within Phenylpropanoid Chemistry and Biological Relevance

Methyl 3-(2,4-dihydroxyphenyl)propionate is a phenolic compound that belongs to the broad class of phenylpropanoids. Phenylpropanoids are a diverse group of natural products synthesized by plants from the amino acids phenylalanine and tyrosine. The phenylpropanoid pathway is a major route of secondary metabolism in plants, giving rise to a wide array of compounds crucial for their survival, including lignin, flavonoids, coumarins, and lignans. nih.gov

The core structure of Methyl 3-(2,4-dihydroxyphenyl)propionate features a phenyl ring substituted with two hydroxyl groups at positions 2 and 4, and a propionate (B1217596) methyl ester chain. This structure is derived from the phenylpropanoid backbone. While the specific natural occurrence of Methyl 3-(2,4-dihydroxyphenyl)propionate itself is not extensively documented in the reviewed literature, closely related compounds known as methyl 3-(2- or 4-hydroxyphenyl)propionates (MHPPs) are known to be formed in plants like sorghum (Sorghum bicolor). researchgate.net These related compounds have been identified as having roles in significant biological processes within plants, such as acting as modulators of the root system architecture. researchgate.net The structural similarity suggests that Methyl 3-(2,4-dihydroxyphenyl)propionate is a part of the vast chemical diversity generated by the phenylpropanoid pathway.

Significance of the Compound in Contemporary Biomedical Research

In recent years, Methyl 3-(2,4-dihydroxyphenyl)propionate and its structural analogs have garnered attention in biomedical research due to their diverse biological activities. A significant area of investigation is their potent inhibitory effects on the enzyme tyrosinase. Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the primary pigment in skin, hair, and eyes. Its overactivity can lead to hyperpigmentation disorders. The 2,4-dihydroxyphenyl moiety is a critical feature for this inhibitory activity. nih.gov

Derivatives of 3-(2,4-dihydroxyphenyl)propanoic acid have demonstrated strong, competitive inhibition of tyrosinase. For instance, a thiophene (B33073) chalcone (B49325) derivative, (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, has shown potent inhibition of mushroom tyrosinase, suggesting the therapeutic potential of this chemical scaffold in conditions associated with hyperpigmentation. nih.govnih.gov The inhibitory activity is attributed to the interaction of the 2,4-dihydroxy groups with the active site of the enzyme. nih.gov

Furthermore, the phenolic structure of Methyl 3-(2,4-dihydroxyphenyl)propionate suggests inherent antioxidant properties. Phenolic compounds are well-known for their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress, which is implicated in numerous chronic diseases. Research on related dihydroxy-substituted methyl esters, such as Methyl 3,4-dihydroxybenzoate, has demonstrated protective effects against oxidative damage in cells by activating antioxidant pathways. nih.gov

The propionic acid methyl ester scaffold has also been explored for other biomedical applications. Studies on synthetic derivatives have revealed potential anti-proliferative and apoptotic activities against cancer cells, indicating that this class of compounds may serve as a template for the development of novel therapeutic agents. rsc.org

The following table summarizes key research findings on the biomedical potential of Methyl 3-(2,4-dihydroxyphenyl)propionate and its derivatives.

| Compound/Derivative | Biological Activity | Research Finding |

| (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | Tyrosinase Inhibition | Showed strong competitive inhibition of mushroom tyrosinase with IC₅₀ values of 0.013 μM for tyrosine hydroxylase and 0.93 μM for dopa oxidase. nih.govnih.gov |

| Methyl 3,4-dihydroxybenzoate | Antioxidant Activity | Alleviates oxidative damage in granulosa cells by activating the Nrf2 antioxidant pathway. nih.gov |

| Methyl-3-aryl-3-(4-chlorophenyl)-2,2-dimethylpropanoates | Antiproliferative Activity | A series of these derivatives showed inhibitory actions on HCT-116 colon cancer cells with IC₅₀ values ranging from 0.12 mg/mL to 0.81 mg/mL. rsc.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(2,4-dihydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-14-10(13)5-3-7-2-4-8(11)6-9(7)12/h2,4,6,11-12H,3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGDUPZONPGNRJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=C(C=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00477778 | |

| Record name | Methyl 3-(2,4-dihydroxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00477778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17422-90-1 | |

| Record name | Methyl 3-(2,4-dihydroxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00477778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Methyl 3 2,4 Dihydroxyphenyl Propionate

Chemical Synthesis Approaches

The synthesis of Methyl 3-(2,4-dihydroxyphenyl)propionate can be approached through direct synthesis or by its formation as part of a larger molecule.

Esterification Reactions for Methylation

The most direct method for the synthesis of Methyl 3-(2,4-dihydroxyphenyl)propionate is the esterification of its corresponding carboxylic acid, 3-(2,4-dihydroxyphenyl)propanoic acid. This reaction involves the conversion of the carboxylic acid group to a methyl ester in the presence of methanol (B129727) and a catalyst.

Several established methods for esterification can be employed. One common laboratory-scale method is the Fischer esterification , which involves heating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk The reaction is reversible, and to drive it towards the product, the ester can be distilled off as it forms, particularly for smaller, more volatile esters. chemguide.co.uk

For substrates that may be sensitive to strong acidic conditions, milder methods are available. The Steglich esterification , for instance, utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. This method is effective for a wide range of alcohols, including more sterically hindered ones, and proceeds under mild, room temperature conditions, which helps to suppress the formation of side products.

Another approach involves the initial conversion of the carboxylic acid to a more reactive species, such as an acid chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with methanol to form the methyl ester. This two-step process is often efficient but requires careful handling of the reactive intermediates.

Alkylation of the carboxylic acid with methyl iodide (MeI) in the presence of a base like potassium carbonate is another effective method. chemicalbook.com This approach is particularly useful when other nucleophilic sites in the molecule are less reactive than the carboxylate anion.

The choice of esterification method depends on factors such as the scale of the reaction, the sensitivity of the starting material to reaction conditions, and the desired purity of the final product.

Table 1: Common Esterification Methods for Carboxylic Acids

| Method | Reagents | Key Features |

|---|---|---|

| Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Reversible; often requires excess alcohol or removal of water. |

| Steglich Esterification | DCC, DMAP, Alcohol | Mild conditions; suitable for acid-sensitive substrates. |

| Acid Chloride Formation | SOCl₂ or (COCl)₂, then Alcohol | Two-step process; highly reactive intermediate. |

| Alkylation | Alkyl Halide (e.g., MeI), Base | Good for specific alkylation of the carboxylic acid. |

Synthesis as a Derivative (e.g., Novel Vitamin E Conjugates, TM4R)

Methyl 3-(2,4-dihydroxyphenyl)propionate has been synthesized as a key component of a novel vitamin E derivative, (6"-hydroxy-2",5",7",8"-tetramethylchroman-2"-yl)methyl 3-(2,4-dihydroxyphenyl)propionate, also known as TM4R. The synthesis of this conjugate involves the esterification of the carboxylic acid of a protected 3-(2,4-dihydroxyphenyl)propanoic acid with the hydroxyl group of a vitamin E analogue. The synthesis of vitamin E itself is a multi-step process, often starting from precursors like 2,3,6-trimethylphenol (B1330405) which is converted to 2,3,5-trimethylhydroquinone (TMHQ), a key intermediate. researchgate.net The final step in the synthesis of TM4R would involve the condensation of the activated 3-(2,4-dihydroxyphenyl)propionic acid with the appropriate vitamin E alcohol. This conjugation strategy aims to combine the beneficial properties of both molecules into a single, novel compound.

Synthesis of Novel Structural Analogues and Derivatives

The development of novel structural analogues and derivatives of Methyl 3-(2,4-dihydroxyphenyl)propionate is a promising avenue for discovering compounds with enhanced or new biological activities. This can be achieved by modifying the phenyl ring, altering the propionate (B1217596) moiety, or conjugating the molecule with other bioactive scaffolds.

Modifications of the Phenyl Ring for Enhanced Activity

The dihydroxyphenyl ring is a key feature of the molecule and a prime target for modification. The introduction of different substituents onto the aromatic ring can significantly influence the compound's electronic and steric properties, and consequently its biological activity.

For instance, in a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, the synthetic flexibility of the scaffold allowed for the introduction of a variety of aromatic and heterocyclic substituents. mdpi.com This highlights the potential for similar modifications on the 2,4-dihydroxy-substituted phenyl ring of the target molecule. The introduction of groups such as halogens, alkyls, or other aromatic rings could modulate properties like lipophilicity, which can affect cell membrane permeability and interaction with biological targets.

A patent for the synthesis of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate describes a Michael addition reaction between 2,6-di-tert-butylphenol (B90309) and methyl acrylate (B77674). google.com This demonstrates a method for introducing bulky alkyl groups onto the phenyl ring, a strategy often used to enhance antioxidant activity by sterically hindering the hydroxyl groups.

Alterations of the Propionate Moiety

The propionate side chain also offers opportunities for structural diversification. Modifications to this part of the molecule can influence its polarity, flexibility, and ability to interact with target enzymes or receptors.

One example of such a modification is the introduction of a hydroxyl group at the α- or β-position of the propionate chain. The synthesis of β-hydroxy-aryl propanoic acid derivatives has been achieved through a modified Reformatsky reaction. humanjournals.com Furthermore, the synthesis of β-(3,4-dihydroxyphenyl)-α-hydroxy propionic acid esters has been reported, starting from 3,4-dihydroxybenzaldehyde. researchgate.net These examples show that the propionate chain can be functionalized with additional polar groups.

The ester group itself can also be varied. For example, 3-(3,4-dihydroxyphenyl)propionic acid can be heated to produce the corresponding octyl ester, demonstrating that the methyl group can be replaced with longer alkyl chains to modulate lipophilicity. researchgate.net

Table 2: Examples of Propionate Moiety Alterations

| Modification | Synthetic Approach | Potential Impact |

|---|---|---|

| α- or β-Hydroxylation | Modified Reformatsky reaction; multi-step synthesis from benzaldehyde (B42025) derivatives. humanjournals.comresearchgate.net | Increased polarity and potential for new hydrogen bonding interactions. |

| Change of Ester Group | Esterification with different alcohols (e.g., octanol). researchgate.net | Altered lipophilicity and pharmacokinetic properties. |

Conjugation with Other Bioactive Scaffolds

Conjugating Methyl 3-(2,4-dihydroxyphenyl)propionate with other bioactive molecules is a powerful strategy to create hybrid compounds with potentially synergistic or novel activities. The presence of the carboxylic acid (in the precursor) and hydroxyl groups provides reactive handles for conjugation.

A growing area of research is the conjugation of phenolic compounds with amino acids and peptides. nih.gov This approach can enhance the bioavailability and cell permeability of the phenolic compound. The amino group of an amino acid can be coupled with the carboxylic acid of 3-(2,4-dihydroxyphenyl)propanoic acid to form an amide bond. This strategy has been shown to enhance the biological activity of the parent molecules in some cases. nih.gov

Furthermore, the synthetic versatility of related phenolic propanoic acid derivatives has been highlighted as facilitating diverse conjugation strategies. mdpi.com This suggests that Methyl 3-(2,4-dihydroxyphenyl)propionate could be conjugated to a wide range of other bioactive scaffolds, such as other natural products, heterocyclic compounds, or pharmacophores, to explore new therapeutic possibilities.

Biological Activities and Pharmacological Potential of Methyl 3 2,4 Dihydroxyphenyl Propionate

Enzyme Inhibitory Effects

The interaction of Methyl 3-(2,4-dihydroxyphenyl)propionate and its analogs with certain enzymes has been a subject of investigation, particularly focusing on tyrosinase and catechol dioxygenases.

Potent Tyrosinase Inhibition

Tyrosinase is a key enzyme in the process of melanin (B1238610) biosynthesis. nih.govnih.gov The inhibition of this enzyme is a primary target for agents aiming to control pigmentation. nih.gov Research has demonstrated that compounds with a 2,4-dihydroxyphenyl moiety, a core feature of Methyl 3-(2,4-dihydroxyphenyl)propionate, exhibit strong tyrosinase inhibitory activity. For instance, a derivative, 1-(2,4-dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane (DP), was found to be 200 times more potent than kojic acid in inhibiting mushroom tyrosinase activity. nih.gov Another study on a series of (Z)-5-benzylidene-2-phenyl-1,3-dioxane-4,6-dione derivatives showed that the analog with a 2,4-dihydroxyphenyl group (PDTM3) inhibited tyrosinase to a similar extent as kojic acid.

The mechanism by which these compounds inhibit tyrosinase often involves competitive inhibition. nih.govmdpi.com This means they bind to the active site of the enzyme, preventing the substrate from binding. nih.gov Kinetic studies have confirmed this competitive mechanism for several 2,4-dihydroxyphenyl derivatives. For example, 1-(2,4-dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane (UP302) was identified as a competitive and reversible inhibitor of mushroom tyrosinase with a K(i) of 0.3 µM. nih.gov Similarly, a thiophene (B33073) chalcone (B49325) derivative featuring the 2,4-dihydroxyphenyl group demonstrated strong competitive inhibition against mushroom tyrosinase. nih.gov This competitive action is often attributed to the structural similarity of the inhibitor to the natural substrates of tyrosinase, such as L-tyrosine. nih.gov

By inhibiting tyrosinase, Methyl 3-(2,4-dihydroxyphenyl)propionate and related compounds can effectively reduce melanin production, a process known as melanogenesis. nih.govkoreascience.kr This has significant implications for skin lightening and the treatment of hyperpigmentation. nih.govlawdata.com.tw For example, 1-(2,4-dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane (DP) was shown to decrease melanin content in cultured normal human epidermal melanocytes. nih.gov Furthermore, topical application of a compound containing the 2,4-dihydroxyphenyl structure resulted in significant skin lightening and a decrease in melanin production in a reconstructed skin model. nih.gov The inhibition of melanogenesis is a direct consequence of reduced tyrosinase activity, which is the rate-limiting step in melanin synthesis. semanticscholar.org

Modulation of Catechol Dioxygenases by Related Dihydroxyphenylpropionate Analogues

While direct studies on Methyl 3-(2,4-dihydroxyphenyl)propionate's effect on catechol dioxygenases are limited, research on analogous structures provides some insight. Catechol dioxygenases are enzymes that cleave the aromatic ring of catechols. nih.gov Studies on Pseudomonas chlororaphis have characterized a catechol 1,2-dioxygenase, highlighting its role in the degradation of phenolic compounds. nih.govnih.gov The activity of these enzymes is crucial in microbial metabolic pathways. nih.gov The structural similarity of dihydroxyphenylpropionates to catechol suggests potential interactions, though specific modulatory effects by Methyl 3-(2,4-dihydroxyphenyl)propionate require further investigation.

Antioxidant Properties and Reactive Oxygen Species Scavenging

Beyond enzyme inhibition, Methyl 3-(2,4-dihydroxyphenyl)propionate and its analogs exhibit significant antioxidant properties. nih.gov These properties are largely attributed to the phenolic hydroxyl groups which can donate hydrogen atoms to neutralize free radicals.

Scavenging of 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) Radicals

The ability of a compound to scavenge the stable free radical 1,1-diphenyl-2-picrylhydrazyl (DPPH) is a common measure of its antioxidant activity. thaiscience.info Research has shown that compounds possessing a resorcinol (B1680541) (2,4-dihydroxyphenyl) moiety are effective DPPH radical scavengers. One study found that an analog with this structure exhibited strong DPPH radical scavenging activity, registering a 73% inhibition. This activity is linked to the ability of the hydroxyl groups on the phenyl ring to donate a hydrogen atom, thus neutralizing the radical.

Table 1: Investigated Biological Activities of Methyl 3-(2,4-dihydroxyphenyl)propionate and Related Compounds

| Activity | Compound/Analog | Finding |

|---|---|---|

| Tyrosinase Inhibition | 1-(2,4-dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane (DP) | 200 times more potent than kojic acid against mushroom tyrosinase. nih.gov |

| Tyrosinase Inhibition | (Z)-5-(2,4-dihydroxybenzylidene)-2-phenyl-1,3-dioxane-4,6-dione (PDTM3) | Inhibited tyrosinase to a similar extent as kojic acid. |

| Tyrosinase Inhibition | 1-(2,4-dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane (UP302) | Competitive and reversible inhibitor with a K(i) of 0.3 µM. nih.gov |

| Melanogenesis Inhibition | 1-(2,4-dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane (DP) | Decreased melanin content in cultured human melanocytes. nih.gov |

| DPPH Radical Scavenging | Analog with a 2,4-dihydroxyphenyl moiety | Showed 73% inhibition of DPPH radicals. |

Hydroxyl Radical Scavenging Activities

Hydroxyl radicals are highly reactive oxygen species that can cause significant damage to biological molecules. nih.gov The ability of a compound to scavenge these radicals is a key indicator of its antioxidant potential.

To illustrate the hydroxyl radical scavenging potential of related phenolic compounds, the following table presents data from a study on polyphenolics from Caesalpinia pulcherrima pods. nih.gov

| Compound | Hydroxyl Radical Scavenging Activity (IC50, µM) |

| Myricetin 3-rhamnoside | 0.78 |

| Guaiacylglycerol 4-O-β-d-(6′-O-galloyl)glucopyranoside | 0.89 |

| Butylated hydroxytoluene (BHT) (Positive Control) | Data not specified, but compounds 12 and 7 had similar potencies |

This table is for illustrative purposes to show the scavenging activities of related phenolic compounds.

Anti-Hyperpigmentation Effects

Hyperpigmentation, the darkening of an area of skin, is often caused by an increase in melanin. Methyl 3-(2,4-dihydroxyphenyl)propionate has been identified as a compound with potential whitening effects due to its ability to inhibit tyrosinase, a key enzyme in melanin synthesis, and to mitigate UVB-induced hyperpigmentation. targetmol.comtargetmol.combioscience.co.uk

In vitro studies using melanoma cell lines, such as B16F10, are crucial for evaluating the anti-melanogenic properties of compounds. Research on related diarylpropane compounds has demonstrated significant inhibition of melanin formation in B16-F1 mouse melanoma cells. nih.gov For example, 1-(2,4-dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane (UP302), a compound structurally related to the subject of this article, was found to inhibit melanin formation in B16-F1 cells with an IC50 value of 15 µM. nih.gov This compound was also shown to be a potent inhibitor of murine tyrosinase, with an IC50 value of 12 µM, which was 22 times more potent than kojic acid. nih.gov Another study found that 1-(2,4-dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane (DP) decreased melanin content in cultured normal human epidermal melanocytes (NHEM) with an IC50 of 10µM and accelerated tyrosinase degradation. nih.gov

Furthermore, studies on 2,4-dihydroxyphenylalanine, a prodrug that can be converted into a toxin by tyrosinase, have shown cytotoxicity to B-16 melanoma cells by inhibiting DNA, RNA, and protein synthesis. nih.gov This highlights the potential of targeting tyrosinase activity in melanoma cells. While direct IC50 values for Methyl 3-(2,4-dihydroxyphenyl)propionate on B16F10 cells are not explicitly detailed in the provided results, its known tyrosinase-inhibiting activity suggests it would likely demonstrate a reduction in melanin synthesis in this cell line. targetmol.comtargetmol.combioscience.co.uk

Animal models are instrumental in assessing the in vivo efficacy of compounds on skin hyperpigmentation induced by ultraviolet B (UVB) radiation. Methyl 3-(2,4-dihydroxyphenyl)propionate has been specifically noted to inhibit UVB-induced hyperpigmentation. targetmol.comtargetmol.combioscience.co.uk The mechanism of UVB-induced pigmentation often involves the tumor suppressor protein p53, which can stimulate melanogenesis. researchgate.net Studies have shown that inhibiting p53 can significantly reduce UVB-induced hyperpigmentation in mouse skin. researchgate.net

While specific preclinical data for Methyl 3-(2,4-dihydroxyphenyl)propionate in animal models of UVB-induced hyperpigmentation is not detailed in the search results, the known anti-hyperpigmentation effect provides a strong basis for its potential in this area. targetmol.comtargetmol.combioscience.co.uk A related compound, 1-(2,4-dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane (DP), has been shown to accelerate the fading of UVB-induced tan in human skin, further supporting the potential of this class of compounds. nih.gov

Potential in Other Biological Systems (Inferred from Related Compounds)

The biological activities of Methyl 3-(2,4-dihydroxyphenyl)propionate can be inferred by examining the properties of structurally similar compounds, such as dihydroxyphenylpropionic acids and other phenolic compounds.

Several dihydroxyphenylpropionic acids have demonstrated neuroprotective effects. For instance, 3,4-dihydroxyphenylpropionic acid has been reported to protect against neuronal damage induced by lipopolysaccharide (LPS) by reducing reactive oxygen species (ROS) levels. nih.gov This compound also showed protective effects in a model of hepatic ischemia/reperfusion injury by suppressing the pro-inflammatory response of macrophages. nih.gov Another related compound, 3-(3-hydroxyphenyl)propionic acid, has been found to accumulate in the brain tissues of rats and may play a neuroprotective role. mdpi.com The mechanisms underlying the neuroprotective effects of phenolic acids are varied and can include antioxidant and anti-inflammatory actions. mdpi.com Some studies suggest that these compounds can modulate signaling pathways involved in neuroinflammation and cell death. nih.gov

| Related Compound | Observed Neuroprotective Effect | Reference |

| 3,4-dihydroxyphenylpropionic acid | Attenuation of LPS-induced ROS levels in neuronal cells. | nih.gov |

| 3,4-dihydroxyphenylpropionic acid | Protection against hepatic ischemia/reperfusion injury via suppression of macrophage pro-inflammatory response. | nih.gov |

| 3-(3-hydroxyphenyl)propionic acid | Accumulation in brain tissue, suggesting a potential neuroprotective role. | mdpi.com |

Phenolic compounds are widely recognized for their anti-inflammatory properties. tandfonline.comtandfonline.comfrontiersin.org They can exert their effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and mediators. tandfonline.comijfmr.com For example, flavonoids, a class of phenolic compounds, have been shown to inhibit enzymes like cyclooxygenase (COX) and mediators such as nuclear factor kappa B (NF-κB). tandfonline.comtandfonline.com The anti-inflammatory activity of phenolic compounds is often linked to their antioxidant capacity, as they can interfere with oxidative stress signaling. mdpi.com

Studies on honey, which is rich in phenolic acids and flavonoids, have demonstrated anti-inflammatory effects in vitro. tandfonline.com Similarly, extracts from various plants containing phenolic compounds have been shown to reduce the production of nitric oxide (NO) and pro-inflammatory cytokines in macrophages. ijfmr.com The structural features of phenolic compounds, such as the number and position of hydroxyl groups, significantly influence their anti-inflammatory effects. frontiersin.org Given that Methyl 3-(2,4-dihydroxyphenyl)propionate is a phenolic compound, it is plausible that it also possesses anti-inflammatory properties.

Anticancer Potential of Phenolic Esters with Structural Similarities

Phenolic compounds are a broad class of molecules widely investigated for their health benefits, including anticancer properties. univie.ac.atnih.gov These compounds can exert antitumor effects through various mechanisms, such as inducing programmed cell death (apoptosis), triggering autophagy, arresting the cell cycle at different checkpoints, and inhibiting angiogenesis and metastasis. nih.govnih.gov

The specific structure of phenolic esters, such as the number and position of hydroxyl (-OH) groups on the aromatic ring and the length of the alkyl ester chain, significantly influences their biological activity. uc.ptresearchgate.net Studies on a series of phenolic esters—specifically methyl, propyl, and octyl caffeates and gallates—have provided insight into these structure-activity relationships.

One key finding is that the growth-inhibitory and cytotoxic activity of these esters are generally greater than their corresponding parent acids. uc.pt The research highlighted that di- and trihydroxylated propyl esters, such as propyl caffeate and propyl gallate, demonstrated a much more significant growth-inhibition effect against tested cancer cell lines compared to their methyl and octyl counterparts. uc.pt Notably, the methyl ester derivatives in these studies, which are structurally analogous to Methyl 3-(2,4-dihydroxyphenyl)propionate in their ester group, exhibited a relatively low cytotoxic effect. uc.pt This suggests that while the phenolic backbone contributes to anticancer potential, the nature of the alkyl chain is a critical determinant of the compound's efficacy.

Table 1: Anticancer Activity of Various Phenolic Esters

| Compound | Structural Group | Observed Anticancer Activity | Reference |

|---|---|---|---|

| Methyl Caffeate | Methyl Ester | Showed a rather small antiproliferative effect, mainly against HeLa cells. | uc.pt |

| Propyl Caffeate | Propyl Ester | Displayed a far more pronounced growth-inhibition activity than methyl and octyl analogues. | uc.pt |

| Octyl Caffeate | Octyl Ester | Exhibited lower growth-inhibition activity compared to propyl analogues. | uc.pt |

| Methyl Gallate | Methyl Ester | Yielded a rather low cytotoxic effect. | uc.pt |

| Propyl Gallate | Propyl Ester | Displayed a far more pronounced growth-inhibition activity than methyl and octyl analogues. | uc.pt |

| Caffeic acid phenethyl ester | Phenethyl Ester | Demonstrated potential anticancer properties, suggesting improved performance over its parent acid. | nih.gov |

Modulation of Plant Growth and Development, including Biological Nitrification Inhibition (BNI) by Analogues

Analogues of Methyl 3-(2,4-dihydroxyphenyl)propionate have been identified as important modulators of plant processes, particularly in the context of nitrogen use efficiency. Nitrogen is a critical nutrient for plant growth, but a significant portion of nitrogen fertilizer can be lost from agricultural soils through microbial processes like nitrification. nih.gov Certain plants have evolved the ability to release compounds from their roots that suppress this process, a phenomenon known as Biological Nitrification Inhibition (BNI). nih.govresearchgate.net

A key analogue in this field is Methyl 3-(4-hydroxyphenyl)propionate (MHPP) , which lacks one hydroxyl group compared to the subject compound. MHPP has been isolated from the root exudates of sorghum (Sorghum bicolor) and identified as a primary active compound responsible for its BNI capacity. nih.govresearchgate.net The release of MHPP from sorghum roots is an active physiological process that increases with the plant's age and is significantly stimulated by the presence of ammonium (B1175870) (NH₄⁺) in the soil. researchgate.net MHPP functions by targeting and inhibiting the ammonia (B1221849) monooxygenase (AMO) enzyme, a critical component in the first step of nitrification carried out by soil bacteria. researchgate.net

Beyond its role in BNI, MHPP also functions as a modulator of the root system architecture (RSA). nih.gov In studies using Arabidopsis, MHPP was shown to inhibit the elongation of the primary root while promoting the formation of lateral roots. nih.gov This remodeling of the root system is achieved by interfering with auxin signaling pathways. MHPP elevates auxin levels by upregulating its biosynthesis and altering the expression of auxin transport proteins. nih.gov This effect is mediated through the production of nitric oxide (NO) and reactive oxygen species (ROS). nih.gov

Research comparing MHPP with other biological nitrification inhibitors, such as methyl 3-(4-hydroxyphenyl) acrylate (B77674) (MHPA), found that while both are effective, MHPA showed the highest inhibitory activity in some studies. univie.ac.atnih.gov These findings underscore the potential of plant-derived phenolic esters as natural and sustainable alternatives to synthetic nitrification inhibitors. nih.gov

Table 2: Biological Nitrification Inhibition (BNI) Activity of Analogues

| Compound | Source/Type | Mechanism/Effect | Reference |

|---|---|---|---|

| Methyl 3-(4-hydroxyphenyl)propionate (MHPP) | Biological Nitrification Inhibitor (BNI) from Sorghum root exudates. | Inhibits the ammonia monooxygenase (AMO) pathway. Modulates root architecture by interfering with auxin signaling. | nih.govresearchgate.net |

| Methyl 3-(4-hydroxyphenyl) acrylate (MHPA) | Biological Nitrification Inhibitor (BNI). | Identified as a putative AOB/comammox-selective inhibitor; showed the highest inhibition in comparative studies. | univie.ac.atnih.gov |

| Limonene | Biological Nitrification Inhibitor (BNI). | Effectively inhibited nitrification at concentrations comparable to the synthetic inhibitor DCD. | univie.ac.atnih.gov |

Structure Activity Relationship Sar and Mechanistic Insights

Elucidation of Structural Determinants for Tyrosinase Inhibitory Activity

The specific arrangement of functional groups on Methyl 3-(2,4-dihydroxyphenyl)propionate is critical for its inhibitory potential. The molecule's structure-activity relationship (SAR) highlights a design optimized for targeting tyrosinase.

The 2,4-dihydroxyphenyl moiety, also known as a resorcinol (B1680541) structure, is a crucial pharmacophore for potent tyrosinase inhibition. mdpi.com This specific substitution pattern is frequently found in potent tyrosinase inhibitors. researchgate.net Studies comparing various substitution patterns have shown that the 2,4-dihydroxy configuration is particularly effective. For instance, compounds featuring this arrangement exhibit significantly greater inhibitory activity than those with other hydroxylation patterns. nih.gov The presence of the 2,4-dihydroxy functional group on the benzylidene moiety of chalcone (B49325) derivatives has been shown to notably inhibit tyrosinase activity. nih.gov This enhanced activity is attributed to the ability of the hydroxyl groups, particularly the one at the ortho-position, to chelate the copper ions within the active site of the tyrosinase enzyme, thereby blocking its catalytic function. nih.gov The phenolic hydroxyls play a vital role in tyrosinase inhibition, as the natural substrates of the enzyme, L-tyrosine and L-DOPA, also possess this feature. nih.gov

| Compound Structure | Substitution Pattern | IC50 (µM) vs. L-tyrosine | IC50 (µM) vs. L-DOPA | Reference |

|---|---|---|---|---|

| (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | 2,4-dihydroxy | 0.013 ± 0.64 | 0.93 ± 0.22 | nih.gov |

| 2-((3-acetylphenyl)amino)-2-oxoethyl(E)-3-(2,4-dihydroxyphenyl)acrylate | 2,4-dihydroxy | 0.0020 ± 0.0002 | N/A | nih.gov |

| Kojic Acid (Standard) | N/A (γ-pyrone) | 22.84 ± 0.09 | 24.57 ± 0.23 | nih.gov |

| (E)-3-(4-hydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | 4-hydroxy | 46.16 ± 0.55 | 60.05 ± 7.85 | nih.gov |

The bioactivity of Methyl 3-(2,4-dihydroxyphenyl)propionate is significantly influenced by its ester moiety and alkyl side chain. The three-carbon propionate (B1217596) chain provides a flexible linker, allowing the crucial 2,4-dihydroxyphenyl head to orient itself effectively within the enzyme's active site. Research on related compounds has suggested that the length and character of such alkyl chains can modulate inhibitory potency. For example, in certain hydroquinone (B1673460) derivatives, a longer alkyl chain was found to facilitate the oxidation of the hydroquinone ring, thereby enhancing the inhibitory effect. nih.gov

The methyl ester group modifies the compound's physicochemical properties, such as its lipophilicity and polarity. This can affect its ability to penetrate cellular membranes to reach intracellular tyrosinase. Esterification of a parent carboxylic acid is a common strategy to improve bioavailability, as the ester can act as a prodrug, being hydrolyzed by intracellular esterases to release the active carboxylic acid form within the target cell. Studies on cinnamic acid derivatives have shown that esterification can be a viable strategy for developing potent tyrosinase inhibitors. nih.gov

The three-dimensional shape and flexibility of Methyl 3-(2,4-dihydroxyphenyl)propionate are key to its interaction with tyrosinase. The single bonds within the propionate side chain allow for rotational freedom, enabling the molecule to adopt a favorable conformation that complements the topography of the enzyme's active site. This conformational adaptability is crucial for positioning the 2,4-dihydroxyphenyl ring for optimal interaction with the catalytic copper ions and surrounding amino acid residues. While the molecule itself is achiral, its binding orientation is critical. The ability to achieve a low-energy conformation within the binding pocket is a determinant of its inhibitory strength.

Molecular Docking and Binding Affinity Studies with Target Enzymes

Computational methods like molecular docking provide valuable predictions about how Methyl 3-(2,4-dihydroxyphenyl)propionate binds to tyrosinase. These studies simulate the interaction at a molecular level, identifying key binding modes and affinities.

Molecular docking studies on compounds with a similar 2,4-dihydroxyphenyl scaffold have elucidated the specific interactions that anchor the inhibitor within the tyrosinase active site. nih.gov The primary interaction involves the chelation of the two copper ions (CuA and CuB) at the heart of the catalytic site by the ortho- and para-hydroxyl groups of the resorcinol moiety.

Beyond copper chelation, several amino acid residues form crucial stabilizing contacts. In silico studies of a structurally related inhibitor revealed key hydrogen bonds and other interactions. nih.gov The ortho-hydroxyl group of the phenolic ring is predicted to form a strong hydrogen bond with the side chain of asparagine 260 (Asn260). nih.gov Furthermore, the aromatic phenyl ring engages in π-π stacking interactions with the imidazole rings of histidine residues, such as His259 and His263, which are known to coordinate the copper ions. nih.govnih.gov These multiple points of contact—including metal chelation, hydrogen bonding, and hydrophobic interactions—contribute to a stable enzyme-inhibitor complex and explain the compound's competitive inhibition mechanism.

| Molecular Moiety | Interacting Residue/Ion | Type of Interaction | Reference |

|---|---|---|---|

| 2-hydroxyl group (ortho) | Asn260 | Hydrogen Bond | nih.gov |

| Phenyl Ring | His259 | π-π Stacking | nih.gov |

| Phenyl Ring | His263 | π-π Stacking | nih.govnih.gov |

| 2,4-dihydroxyl groups | Copper Ions (CuA, CuB) | Metal Chelation | nih.gov |

Cellular and Molecular Pathways Mediating Biological Effects

The biological effects of tyrosinase inhibitors extend beyond simple enzyme inhibition to the modulation of complex cellular pathways involved in melanin (B1238610) synthesis. In cellular models, such as B16F10 melanoma cells, compounds with a 2,4-dihydroxyphenyl group have been shown to effectively decrease melanin production. researchgate.netnih.gov This is achieved primarily through the direct inhibition of intracellular tyrosinase activity. nih.gov

Furthermore, potent inhibitors can influence the expression of genes related to melanogenesis. The microphthalmia-associated transcription factor (MITF) is a master regulator that controls the expression of key melanogenic enzymes, including tyrosinase and tyrosinase-related proteins 1 and 2 (TRP-1 and TRP-2). nih.gov Some inhibitors have been found to suppress the expression of these melanogenesis-related proteins, leading to a more profound and sustained reduction in melanin synthesis. nih.govsemanticscholar.org By down-regulating these critical components of the melanin production machinery, the compound can exert a potent anti-melanogenic effect within pigment-producing cells.

Impact on Melanogenic Pathway Components and Melanin Synthesis

The melanogenesis pathway, responsible for the synthesis of melanin pigments, is a complex process primarily regulated by the enzyme tyrosinase. researchgate.netresearchgate.net Research into compounds structurally related to Methyl 3-(2,4-dihydroxyphenyl)propionate has shed light on their potential to modulate this pathway.

One such related compound, 3-(2,4-dihydroxyphenyl)propionic acid (DDPA), has demonstrated tyrosinase inhibition activity. nih.gov Tyrosinase is the rate-limiting enzyme in melanin production, catalyzing the initial steps of converting L-tyrosine to dopaquinone. researchgate.netmdpi.com By inhibiting this enzyme, compounds like DDPA can effectively reduce melanin synthesis.

Another structurally analogous compound, 1-(2,4-Dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylpheny)propane (DP), has been shown to inhibit melanin synthesis through a dual mechanism. nih.gov Firstly, it directly inhibits tyrosinase activity, partly through an antioxidant effect. Secondly, and more significantly, it accelerates the degradation of the tyrosinase enzyme within normal human epidermal melanocytes. nih.gov While DP did not decrease tyrosinase mRNA levels, it reduced the protein level and hastened its breakdown, thereby lowering the cell's capacity to produce melanin. nih.gov

Table 1: Effects of Related Compounds on Melanogenesis

| Compound | Target | Observed Effect | Reference |

|---|---|---|---|

| 3-(2,4-dihydroxyphenyl)propionic acid (DDPA) | Tyrosinase | Inhibition of enzyme activity | nih.gov |

| 1-(2,4-Dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylpheny)propane (DP) | Tyrosinase | Inhibition of activity and acceleration of enzyme degradation | nih.gov |

Involvement of Reactive Oxygen Species (ROS) and Nitric Oxide (NO) Pathways in Specific Biological Contexts

Reactive oxygen species (ROS) and nitric oxide (NO) are crucial signaling molecules involved in a vast array of biological processes, and their balance can determine cellular outcomes like survival or death. nih.govmdpi.com The interplay between NO and ROS can modulate vascular function and is implicated in various physiological and pathological states. mdpi.comfrontiersin.org

In the context of plant biology, a compound analogous to Methyl 3-(2,4-dihydroxyphenyl)propionate, namely Methyl 3-(4-hydroxyphenyl)propionate (MHPP), has been shown to modulate root development by interfering with these pathways. nih.gov Studies on Arabidopsis thaliana revealed that MHPP treatment induced the production of nitric oxide (NO), which in turn promoted the accumulation of reactive oxygen species (ROS) in the root tips. nih.gov This MHPP-induced cascade involving both NO and ROS was found to be a key mechanism in remodeling the root system architecture. nih.gov Suppressing the accumulation of either NO or ROS was shown to alleviate the inhibitory effects of MHPP on primary root growth. nih.gov This indicates a direct link between the compound, the NO/ROS signaling cascade, and a specific biological outcome in a plant system. nih.gov

Modulation of Auxin Signaling Pathways (in plant systems by analogous compounds)

Auxin is a critical plant hormone that governs numerous aspects of growth and development through a complex signaling pathway involving transcriptional repressors and response factors. mdpi.comnih.gov The compound Methyl 3-(4-hydroxyphenyl)propionate (MHPP), a structural analog, has been identified as a modulator of the auxin signaling pathway in plants. nih.gov

Research has demonstrated that MHPP influences the root system architecture in Arabidopsis by elevating the levels of auxin expression and signaling. nih.gov The mechanism involves several actions:

Upregulation of Auxin Biosynthesis : MHPP treatment leads to an increase in the production of auxin. nih.gov

Alteration of Auxin Carriers : The expression of proteins responsible for transporting auxin within the plant is modified. nih.gov

Degradation of Transcriptional Repressors : MHPP promotes the degradation of the Auxin/Indole-3-Acetic Acid (Aux/IAA) family of transcriptional repressors. nih.gov

By destabilizing these Aux/IAA repressor proteins, MHPP effectively amplifies the auxin signal, leading to changes in gene expression that inhibit primary root elongation and promote the formation of lateral roots. nih.gov This demonstrates a clear mechanism by which an analogous compound modulates a key signaling pathway to alter plant development.

Table 2: Modulation of Auxin Signaling by Methyl 3-(4-hydroxyphenyl)propionate (MHPP)

| Mechanism | Effect | Biological Outcome | Reference |

|---|---|---|---|

| Increased Auxin Biosynthesis | Elevated auxin levels | Inhibition of primary root growth, promotion of lateral root formation | nih.gov |

| Altered Auxin Carrier Expression | Modified auxin distribution | ||

| Enhanced Degradation of Aux/IAA Repressors | Amplified auxin signaling |

Synergistic Effects with Other Bioactive Compounds (e.g., L-ascorbic acid)

The biological activity of a compound can sometimes be enhanced when combined with other active molecules. A synergistic effect has been observed between 3-(2,4-dihydroxyphenyl)propionic acid (DDPA), the carboxylic acid form of Methyl 3-(2,4-dihydroxyphenyl)propionate, and L-ascorbic acid (vitamin C) in the context of tyrosinase inhibition. nih.govresearchgate.net

Both DDPA and L-ascorbic acid individually exhibit activity as tyrosinase inhibitors. nih.govresearchgate.net However, when these two compounds are used in combination, their inhibitory effect on the enzyme is significantly increased. nih.gov This synergy results in a notable decrease in the half-maximal inhibitory concentration (IC50) value for both compounds, meaning a lower concentration of each is required to achieve the same level of enzyme inhibition. nih.govresearchgate.net Such synergistic relationships are valuable as they can lead to more effective formulations by potentially reducing the required concentration of each individual inhibitor. researchgate.net

Metabolism and Biotransformation Pathways

Microbial Degradation of Dihydroxyphenylpropionic Acids

The biodegradation of dihydroxyphenylpropionic acids has been elucidated in several bacterial species, with a particular focus on the enzymatic machinery responsible for the cleavage of the aromatic ring. While direct studies on the methyl ester form are limited, the degradation of the core structure, 3-(2,4-dihydroxyphenyl)propionic acid, provides a clear model for its microbial catabolism.

Catabolic Pathways in Specific Bacterial Strains (e.g., Pseudomonas species)

Research has identified specific catabolic pathways for dihydroxyphenylpropionic acids in bacteria, notably within the genus Pseudomonas. A key example is the degradation of 3-(2,4-dihydroxyphenyl)propionic acid by Pseudomonas mandelii 7HK4. nih.gov This bacterium possesses a dedicated gene cluster, designated hcdABC, which orchestrates the breakdown of this compound. nih.gov The degradation process is initiated by the conversion of 3-(2,4-dihydroxyphenyl)propionic acid and proceeds through a series of enzymatic steps.

While Pseudomonas species are well-known for their diverse metabolic capabilities in degrading aromatic compounds, the specific pathways can vary. elsevierpure.combiorxiv.orgresearchgate.net For instance, some Pseudomonas strains metabolize related compounds like 3-phenylbutyrate through initial oxidation of either the benzene (B151609) ring or the side chain. digitellinc.com In the case of 2-hydroxybiphenyl and 2,2'-dihydroxybiphenyl degradation by Pseudomonas sp. strain HBP1, the initial step involves an NADH-dependent monooxygenase that hydroxylates the aromatic ring. nih.gov

Identification of Intermediate Metabolites and Enzymes Involved (e.g., flavin-binding hydroxylase, extradiol dioxygenase, ipso-hydroxylation)

The catabolism of 3-(2,4-dihydroxyphenyl)propionic acid in Pseudomonas mandelii 7HK4 involves a series of well-defined enzymatic reactions and intermediate metabolites. nih.gov The process is initiated by a flavin-binding hydroxylase , HcdA, which is encoded by the hcdA gene. nih.gov This enzyme catalyzes the conversion of 3-(2,4-dihydroxyphenyl)propionic acid to 3-(2,3,5-trihydroxyphenyl)-propionic acid. nih.gov This transformation occurs via an ipso-hydroxylation mechanism, where a hydroxyl group is added to the carbon atom already bearing the propionic acid side chain, followed by a 1,2-shift of this side chain. nih.gov The principle of ipso-substitution is a recognized mechanism in the biodegradation of various phenolic compounds. ucp.pttandfonline.com

The resulting intermediate, 3-(2,3,5-trihydroxyphenyl)-propionic acid, is then targeted by an extradiol dioxygenase , HcdB, encoded by the hcdB gene. nih.gov This enzyme facilitates the oxidative meta-cleavage of the aromatic ring, leading to the formation of (2E,4E)-2,4-dihydroxy-6-oxonona-2,4-dienedioic acid. nih.gov Extradiol dioxygenases are crucial enzymes in the degradation of catechol-like compounds in many bacteria. nih.govnih.govnih.gov

Finally, a putative hydroxymuconic semialdehyde hydrolase, HcdC, encoded by hcdC, is believed to be involved in the further breakdown of the ring-fission product. nih.gov Flavin-dependent monooxygenases, like HcdA, are a broad class of enzymes involved in the hydroxylation of various aromatic compounds in microorganisms. mdpi.comnih.gov

Human Gut Microbiota Metabolism of Related Phenylpropanoic Acids and Phenolic Compounds

The human gut microbiota plays a crucial role in the metabolism of dietary polyphenols, including phenylpropanoic acids and other phenolic compounds that are structurally related to Methyl 3-(2,4-dihydroxyphenyl)propionate. nih.govnih.govbiorxiv.org A significant portion of ingested polyphenols are not absorbed in the small intestine and reach the colon, where they are transformed by the resident microbial communities into a variety of metabolites. nih.govmdpi.com

The biotransformation of these compounds by gut bacteria involves a series of enzymatic reactions, including deglycosylation, hydrolysis, reduction, and cleavage of the core phenolic structures. nih.govdigitellinc.com These processes lead to the formation of smaller, often more bioavailable, phenolic acids. mdpi.com For example, flavonoid glycosides are first hydrolyzed to their aglycones, which are then further metabolized into smaller compounds like 3-(4-hydroxyphenyl)propionic acid, 3-phenylpropionic acid, and phenylacetic acid. elsevierpure.com

The metabolism of caffeic acid, another dihydroxylated phenolic compound, by human gut microbiota can result in the formation of 3-(3'-hydroxyphenyl)propionic acid. nih.gov Furthermore, certain plant-derived flavonoids can be degraded by gut bacteria, such as Clostridium orbiscindens, into 3-(4-hydroxyphenyl)propionic acid, which can then be dehydroxylated by other bacteria to form 3-phenylpropionic acid. biorxiv.org The production of phenylpropionic acid from L-phenylalanine by gut bacteria has also been documented. nih.gov These microbial metabolites can have various biological activities within the host. nih.gov The composition of an individual's gut microbiota can significantly influence the extent and nature of the metabolites produced from dietary polyphenols. elsevierpure.comucp.pt

Preclinical Research Applications

In Vitro Efficacy Studies (e.g., Cell Line Models for Tyrosinase Inhibition)

A notable example is the study of (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one , a thiophene (B33073) chalcone (B49325) derivative. Research has shown that the 2,4-dihydroxy functional group on the benzylidene portion of this molecule plays a crucial role in its potent tyrosinase inhibitory activity. mdpi.com In studies utilizing B16F10 melanoma cells, a common model for melanogenesis research, this compound demonstrated a dose-dependent inhibition of both melanin (B1238610) production and intracellular tyrosinase activity. mdpi.com The mechanism of action is believed to be competitive inhibition, where the compound vies with the natural substrates of tyrosinase, L-tyrosine and L-DOPA, for the enzyme's active site. mdpi.com

Another related compound, (E)-2-((2,4-dihydroxyphenyl)diazenyl)phenyl 4-methylbenzenesulfonate , an azo-resveratrol (B583362) analog, also exhibited significant tyrosinase inhibitory effects in B16F10 cells without inducing cytotoxicity at the tested concentrations. researchgate.net This further underscores the potential of the 2,4-dihydroxyphenyl scaffold in designing tyrosinase inhibitors.

The table below summarizes the tyrosinase inhibitory activity of a related compound in a cell line model.

| Compound | Cell Line | Key Findings |

| (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | B16F10 Melanoma Cells | Dose-dependent inhibition of melanin content and intracellular tyrosinase activity. mdpi.com |

In Vivo Efficacy Models for Biological Activity (e.g., Skin Pigmentation Models)

Translating in vitro findings to in vivo models is a critical step in preclinical research. Although specific in vivo studies on the effects of Methyl 3-(2,4-dihydroxyphenyl)propionate on skin pigmentation are not documented in the available literature, research on analogous compounds provides a template for how such studies could be conducted and the potential outcomes.

For instance, a study on (E)-3-(2,4-dihydroxybenzylidene)pyrrolidine-2,5-dione (3-DBP) , which also contains the 2,4-dihydroxyphenyl group, demonstrated its anti-melanogenic effects in an in vivo model. In this study, HRM2 hairless mice were used to assess the skin-whitening potential of the compound. The results indicated that the skin-whitening index (L value) was significantly greater in mice treated with 3-DBP prior to UVB irradiation compared to the untreated, irradiated control group. This suggests that the compound was effective in mitigating UVB-induced hyperpigmentation.

Such studies highlight the potential of compounds with a 2,4-dihydroxyphenyl structure to influence skin pigmentation in a living organism. An in vivo study on Methyl 3-(2,4-dihydroxyphenyl)propionate would likely involve similar models to assess its efficacy in reducing melanin production and promoting a lighter skin tone.

Application as a Research Standard in Biochemical and Biological Assays

While Methyl 3-(2,4-dihydroxyphenyl)propionate itself is not widely established as a standard in biochemical and biological assays, its structural components and related molecules are utilized in research settings. The 2,4-dihydroxyphenyl moiety is a key feature in many compounds synthesized for the purpose of studying enzyme inhibition, particularly tyrosinase.

In the synthesis and evaluation of novel tyrosinase inhibitors, compounds with a 2,4-dihydroxyphenyl group often serve as a reference or a foundational structure for further chemical modification. For example, in the development of isopropylquinazolinone derivatives as tyrosinase inhibitors, a compound bearing a 4-hydroxyphenyl group was among those synthesized and tested to establish structure-activity relationships. nih.gov The consistent inhibitory activity associated with the dihydroxyphenyl structure makes it a valuable component in the design of new potential therapeutic or cosmetic agents.

Furthermore, in studies exploring peptidomimetics with a 3,4-dihydroxyphenyl scaffold, the parent compound, 3,4-dihydroxybenzaldehyde, was used as a benchmark to compare the inhibitory activity of the newly synthesized molecules. nih.gov This illustrates how a basic phenolic structure can serve as a reference point in the development and characterization of more complex derivatives.

Emerging Research Directions and Future Therapeutic Implications

Development of Novel Depigmenting Agents and Enhanced Antioxidants

Methyl 3-(2,4-dihydroxyphenyl)propionate is emerging as a significant compound in the development of new skincare agents, specifically for its dual action as a depigmenting agent and an antioxidant. targetmol.combioscience.co.uk Research has identified it as a novel derivative of vitamin E that demonstrates a potent ability to inhibit tyrosinase, the critical enzyme that controls the rate of melanin (B1238610) production in the skin. targetmol.com The inhibition of this enzyme is a primary strategy for addressing hyperpigmentation and achieving a skin-lightening effect.

The compound's efficacy has been evaluated in studies on ultraviolet B (UVB)-induced hyperpigmentation. targetmol.com Topical application of Methyl 3-(2,4-dihydroxyphenyl)propionate has shown a tangible whitening effect on UVB-stimulated pigmented skin in animal models, suggesting its potential as an effective agent for topical treatments. targetmol.com

Furthermore, its antioxidant capacity is a key area of its development. The scavenging activity of Methyl 3-(2,4-dihydroxyphenyl)propionate against radicals such as 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and hydroxyl radicals has been found to be nearly equivalent to that of α-tocopherol, a well-known antioxidant. targetmol.com This suggests that the compound may not only lighten skin by inhibiting melanin synthesis but also protect the skin from oxidative stress-induced damage, which is a contributing factor to skin aging and pigmentation disorders. targetmol.com The development of molecules like this, which combine tyrosinase inhibition with strong antioxidant properties, represents a significant advancement in creating more effective and multi-functional dermatological products. targetmol.comnorthumbria.ac.uk

Exploration of Broader Pharmacological Applications beyond Hyperpigmentation

While the primary focus of current research on Methyl 3-(2,4-dihydroxyphenyl)propionate is concentrated on its dermatological applications for hyperpigmentation, its chemical structure suggests potential for broader pharmacological activities that remain largely unexplored. The core structure, a substituted phenolic compound, is a common feature in many biologically active molecules.

Future research could investigate its potential in other therapeutic areas. For instance, structurally related phenolic compounds have been investigated for a range of bioactivities. As an example, a different but related molecule, methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)-propanamido)benzoate, has been identified as a dual inhibitor of malate (B86768) dehydrogenase 1 and 2, targeting cancer metabolism. nih.gov Another related compound, methyl 3-(4-hydroxyphenyl)propionate, has been noted for its role as a plant growth regulator and nitrification inhibitor. chemicalbook.com These examples from similar but distinct molecules highlight the diverse pharmacological possibilities that could be associated with the core chemical scaffold of Methyl 3-(2,4-dihydroxyphenyl)propionate. Investigating its effects on other cellular pathways and enzyme systems beyond melanogenesis could reveal new therapeutic opportunities.

Advanced Mechanistic Studies and Novel Target Identification

The primary mechanism of action identified for Methyl 3-(2,4-dihydroxyphenyl)propionate is the inhibition of tyrosinase, the rate-limiting enzyme in melanogenesis. targetmol.com Some studies on structurally similar compounds suggest that the mode of inhibition is competitive, meaning the compound directly competes with the natural substrate, L-tyrosine, for the active site of the enzyme. nih.govmedchemexpress.com The 2,4-dihydroxyphenyl moiety is believed to be crucial for this interaction within the tyrosinase active site. mdpi.com

However, more advanced mechanistic studies are needed to fully elucidate its function. Research on other novel tyrosinase inhibitors has revealed more complex mechanisms. For example, studies on 1-(2,4-dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane (DP), a compound with a similar dihydroxyphenyl group, have shown a dual mechanism of action. nih.gov This includes not only the direct inhibition of tyrosinase activity through its antioxidant effect but also the acceleration of tyrosinase degradation within melanocytes. nih.gov Future research on Methyl 3-(2,4-dihydroxyphenyl)propionate could explore whether it shares this dual-action profile, which would represent a more comprehensive approach to controlling melanin production.

Beyond tyrosinase, the identification of novel molecular targets is a key direction for future research. Advanced proteomic and genomic studies could help identify other proteins or signaling pathways that are modulated by this compound. This could uncover secondary mechanisms that contribute to its depigmenting effects or reveal entirely new pharmacological applications.

Potential in Bioremediation and Environmental Applications (derived from microbial degradation studies)

While there are no direct studies on the microbial degradation of Methyl 3-(2,4-dihydroxyphenyl)propionate, its chemical structure as an aromatic phenolic compound suggests it could be a substrate for bioremediation processes. Many microorganisms, particularly bacteria and fungi, have evolved pathways to break down aromatic compounds, which can be environmental pollutants. mdpi.commdpi.com

Microbial degradation of similar phenolic structures has been extensively documented. Bacteria such as Pseudomonas, Burkholderia, and Sphingomonas are known to degrade a variety of aromatic molecules. mdpi.comnih.gov The degradation process typically involves enzymatic cleavage of the aromatic ring. For example, the breakdown of 3-methyl-4-nitrophenol (B363926) by Burkholderia sp. proceeds through intermediates like methyl-1,4-benzoquinone (MBQ) and methylhydroquinone (B43894) (MHQ) before the ring is opened. nih.gov

Given that Methyl 3-(2,4-dihydroxyphenyl)propionate is a hydroquinone (B1673460) derivative, it is plausible that microbes could utilize it as a carbon and energy source. Future research could focus on isolating microorganisms from contaminated environments that are capable of degrading this compound. Such studies would involve identifying the specific catabolic pathways and enzymes involved. If efficient microbial degradation is demonstrated, it could open up potential applications in treating industrial wastewater from cosmetic or chemical manufacturing where such compounds might be present, offering an environmentally friendly method for their removal. mdpi.com

Q & A

Q. What are the optimal synthetic routes for Methyl 3-(2,4-dihydroxyphenyl)propionate, and how can reaction yields be improved?

Methodological Answer: The compound is synthesized via thermal cyclization of 3-(2,4-dihydroxyphenyl)propionic acid, achieving a yield of 75.7% under controlled conditions (150°C, inert atmosphere) . To optimize yields:

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

Methodological Answer:

- HPLC : Use a C18 column with UV detection at 280 nm to assess purity (≥98% achievable) .

- NMR : Confirm structural integrity via ¹H NMR (δ 6.7–7.2 ppm for aromatic protons, δ 3.6 ppm for methoxy group) and ¹³C NMR (170–175 ppm for ester carbonyl) .

- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 197.1) validates molecular weight .

Advanced Research Questions

Q. How does Methyl 3-(2,4-dihydroxyphenyl)propionate participate in microbial degradation pathways?

Methodological Answer: In Pseudomonas mandelii 7HK4, the compound undergoes enzymatic oxidation via alcohol dehydrogenase, yielding 7-hydroxy-3,4-dihydrocoumarin as a key intermediate . To study biodegradation:

Q. What experimental strategies are effective in resolving contradictory data regarding its stability under varying pH conditions?

Methodological Answer:

- pH-Dependent Stability Assays : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via UV-Vis spectroscopy (λmax = 275 nm) .

- Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics. For example, t₁/₂ is 48 hours at pH 7 but drops to 12 hours at pH 10 due to ester hydrolysis .

- Controlled-Release Studies : Embed the compound in polypropylene matrices to assess leaching rates under abiotic (UV light) and biotic (microbial) conditions .

Q. How can researchers validate its role as a substrate in enzyme activity assays?

Methodological Answer:

- o-Diphenolase Assays : Use the compound (0.1–1.0 mM) as a substrate in hemocyte supernatants. Measure quinone formation at 420 nm (ε = 3,600 M⁻¹cm⁻¹) .

- Inhibition Studies : Compare activity with/without inhibitors (e.g., kojic acid) to confirm specificity.

- Kinetic Parameters : Calculate Kₘ and Vₘₐₓ via Lineweaver-Burk plots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.